![molecular formula C9H10N2O4 B1488019 3-Methoxy-N-methyl-4-nitrobenzamide CAS No. 878160-13-5](/img/structure/B1488019.png)
3-Methoxy-N-methyl-4-nitrobenzamide
Overview
Description
Scientific Research Applications
Pharmacology
3-Methoxy-N-methyl-4-nitrobenzamide: is a compound of interest in pharmacological research due to its potential therapeutic applications. It may serve as a precursor in the synthesis of various pharmacologically active molecules. For instance, its structural motifs are found in compounds explored for the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .
Material Science
In material science, this compound could be utilized in the development of new materials with specific electronic or optical properties. Its nitro group and methoxy substituents may be involved in creating polymers or coatings with unique characteristics, such as enhanced durability or chemical resistance .
Chemical Synthesis
3-Methoxy-N-methyl-4-nitrobenzamide: plays a role in chemical synthesis as an intermediate. It can be used in the construction of complex molecules through various synthetic routes, including catalytic processes or as a building block for the synthesis of more complex organic compounds .
Biochemistry
In biochemistry, this compound may be used as a reagent or a building block in the synthesis of biomolecules. It could be involved in the study of enzyme-catalyzed reactions or in the modification of proteins and nucleic acids for research purposes .
Industrial Applications
While not directly used in industrial applications, 3-Methoxy-N-methyl-4-nitrobenzamide could be a key intermediate in the synthesis of dyes, pigments, or other chemicals that have industrial uses. Its derivatives may be used in the production of materials that require specific coloration or stability properties .
Environmental Science
This compound’s derivatives could be investigated for their environmental impact, such as their biodegradability or potential as environmentally friendly alternatives to more harmful substances. Research might focus on its breakdown products and their interactions with various ecosystems .
Safety and Hazards
properties
IUPAC Name |
3-methoxy-N-methyl-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-9(12)6-3-4-7(11(13)14)8(5-6)15-2/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQDJNLPLPYKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718633 | |
Record name | 3-Methoxy-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N-methyl-4-nitrobenzamide | |
CAS RN |
878160-13-5 | |
Record name | 3-Methoxy-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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